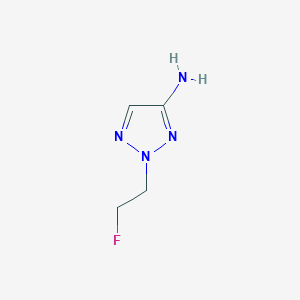

2-(2-Fluoroethyl)triazol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoroethyl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FN4/c5-1-2-9-7-3-4(6)8-9/h3H,1-2H2,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJAXKJNFFEPGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1N)CCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Context from Broader Research on Fluorinated Triazoles

The field of fluorinated triazoles is an area of intense research interest, primarily within medicinal chemistry and materials science. The incorporation of fluorine into organic molecules is a well-established strategy to modulate a compound's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. ijprajournal.comnih.gov The triazole ring, a five-membered heterocycle with three nitrogen atoms, is considered a "privileged scaffold" in drug design due to its metabolic stability, unique dipole moment, and ability to form hydrogen bonds. nih.govmdpi.com

Research into fluorinated triazoles has led to the development of numerous compounds with a wide range of applications. ijprajournal.comnih.gov Synthetic access to these molecules is often achieved through cycloaddition reactions, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being a prominent method for creating 1,4-disubstituted 1,2,3-triazoles. researchgate.net Methodologies also exist for the synthesis of other regioisomers, including N2-substituted triazoles, though these can be more challenging to access. researchgate.net

Scarcity of Data on the 2 2 Fluoroethyl Triazol 4 Amine Scaffold

Despite the extensive research into related compounds, searches for "2-(2-Fluoroethyl)triazol-4-amine" (encompassing both 1,2,3- and 1,2,4-triazole (B32235) isomers) did not yield dedicated studies. The literature contains information on:

Isomeric and Related Structures: Compounds such as 1-(2-fluoroethyl)-1H-1,2,3-triazoles and 4-(2'-fluoroethyl)-4H-1,2,4-triazole have been synthesized and studied, particularly as components in molecules designed for positron emission tomography (PET) imaging or as potential pharmaceuticals. nih.gov

Related Scaffolds: The synthesis and utility of 4-amino-1,2,4-triazole (B31798) and its derivatives are well-documented. nepjol.inforesearchgate.net Similarly, methods for creating 2-substituted-1,2,3-triazoles are known. researchgate.net

Analogous Compounds: A chemical supplier lists the compound 4-Bromo-2-(2-fluoroethyl)-2H-1,2,3-triazole, indicating that the 2-(2-fluoroethyl) substitution pattern is chemically feasible, but this compound features a bromo- group instead of the specified amino- group.

The absence of specific literature makes it impossible to construct a historical timeline of research, detail the evolution of its scientific focus, or report on its significance in contemporary studies without resorting to speculation based on related, but distinct, molecules. This would contravene the principles of scientific accuracy.

Conclusion

Precursor Synthesis and Preparation Strategies

The successful synthesis of 2-(2-Fluoroethyl)triazol-4-amine is highly dependent on the efficient preparation of its key building blocks: fluoroethylamine precursors and azide (B81097) components. These precursors provide the necessary carbon and nitrogen backbones, as well as the essential fluorine and amine groups, for the final compound.

Synthesis of Fluoroethylamine Precursors

The introduction of the 2-fluoroethyl group is a critical step in the synthesis. A common strategy involves the preparation of 2-fluoroethyl azide. This can be achieved through the nucleophilic substitution of a suitable leaving group, such as a tosylate, with an azide source. For instance, 2-fluoroethyl-4-toluenesulfonate can be reacted with sodium azide in a solvent like anhydrous dimethylformamide (DMF) to yield 2-fluoroethylazide. acs.org This azide then becomes a key reactant in the subsequent triazole-forming cycloaddition reaction.

In the context of radiolabeling for applications like Positron Emission Tomography (PET), 2-[¹⁸F]fluoroethyl azide is a crucial precursor. Its synthesis often involves the nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride. nih.gov The resulting [¹⁸F]fluoroethyl azide can then be used to introduce the fluorine-18 (B77423) radiolabel into the triazole ring. nih.govnih.gov

Triazole Ring Formation Approaches

The construction of the 1,2,3-triazole ring is the cornerstone of the synthesis of this compound. The most prominent and widely used method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." However, other methodologies are also being explored.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Variants in this compound Synthesis

The CuAAC reaction offers a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.orgbeilstein-journals.org This reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst. nih.govorganic-chemistry.org The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate, and a reducing agent like sodium ascorbate. nih.govbeilstein-journals.org

In the synthesis of derivatives of this compound, a typical CuAAC approach would involve reacting 2-fluoroethyl azide with an alkyne bearing a protected amino group or a precursor to the amine group at the 4-position of the resulting triazole. For instance, the cycloaddition of 2-[¹⁸F]fluoroethyl azide with an appropriate alkyne precursor has been used to synthesize radiolabeled analogs for PET imaging. nih.gov The reaction is known for its mild conditions, high yields, and tolerance of a wide range of functional groups. organic-chemistry.org

The general scheme for the CuAAC synthesis is depicted below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Fluoroethyl azide | Terminal alkyne with a protected amine precursor | Copper(I) | 1-(2-Fluoroethyl)-4-(protected amino)methyl-1H-1,2,3-triazole |

Following the cycloaddition, a deprotection step would be necessary to reveal the final amine group.

Non-CuAAC Methodologies for this compound Construction

While CuAAC is the dominant method, other approaches for constructing the triazole ring exist. The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne can also form a triazole ring, but it often requires elevated temperatures and can lead to a mixture of 1,4- and 1,5-regioisomers. nih.govorganic-chemistry.org

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers an alternative that can provide access to 1,5-disubstituted triazoles. organic-chemistry.org Other metal-free methods are also being developed. For instance, the reaction of β-carbonyl phosphonates with azides in the presence of cesium carbonate has been shown to produce substituted triazoles. acs.org Another approach involves the use of α-fluoronitroalkenes as surrogates for α-fluoroalkynes in a [3+2] cycloaddition with organic azides, catalyzed by trifluoroacetic acid, to yield 4-fluoro-1,5-disubstituted-1,2,3-triazoles. rsc.org While not directly reported for this compound, these methods represent potential alternative synthetic routes.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and the use of additives.

For CuAAC reactions, the source of the copper(I) catalyst and the use of stabilizing ligands can significantly impact the reaction efficiency. Ligands such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) and bathophenanthrolinedisulfonic acid disodium (B8443419) salt (BPDS) have been shown to accelerate the reaction and improve yields, particularly in radiolabeling applications. beilstein-journals.orgresearchgate.netsemanticscholar.org

The choice of solvent can also play a critical role. While CuAAC reactions can be performed in a variety of solvents, including aqueous mixtures, the optimal solvent often depends on the specific substrates. nih.govresearchgate.net For example, a study on a model reaction showed that methanol (B129727) provided the best yield under base-free conditions at room temperature. researchgate.net

Temperature is another important factor. While many click reactions proceed efficiently at room temperature, in some cases, moderate heating can improve the reaction rate and yield. researchgate.net However, for sensitive substrates, lower temperatures may be necessary to prevent decomposition. beilstein-journals.org

The table below summarizes some of the reaction conditions that have been optimized for related triazole syntheses:

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Outcome | Reference |

| Cyclocondensation | Base-free | Methanol | Room Temperature | 87% yield | researchgate.net |

| CuAAC | CuSO₄·5H₂O, Sodium Ascorbate | DMF/Water | Room Temperature | High yield | nih.gov |

| CuAAC (Radiolabeling) | Copper(II)/Ascorbate, BPDS | Not specified | Not specified | 40-57% isolated radiochemical yield | semanticscholar.org |

| [3+2] Cycloaddition | Trifluoroacetic acid | Not specified | Not specified | Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles | rsc.org |

By carefully controlling these parameters, chemists can achieve a more efficient and selective synthesis of this compound and its derivatives.

Solvent Effects and Reaction Kinetics

The choice of solvent plays a pivotal role in the synthesis of triazole derivatives, impacting reaction rates, yields, and even the regioselectivity of the reaction. In the context of synthesizing compounds structurally related to this compound, such as those prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), the solvent can influence the solubility of reactants and the stability of the catalytic species.

Studies on the synthesis of similar 1,2,3-triazoles have explored a range of solvents. For instance, in the click labeling of molecules with 2-[¹⁸F]fluoroethyl azide, a key precursor, the reaction has been investigated in solvents like dimethylformamide (DMF) and acetonitrile (B52724) (ACN). nih.gov DMF is a polar aprotic solvent known for its ability to dissolve a wide variety of organic and inorganic compounds, which can be advantageous in bringing the reactants into the same phase. Acetonitrile, another polar aprotic solvent, offers a different reaction environment that can affect the kinetics.

The reaction kinetics are intrinsically linked to the solvent environment. The rate of the CuAAC reaction, a common method for forming the triazole ring, is dependent on the concentration of the reactants and the catalyst, as well as the temperature. The solvent can modulate these factors by influencing the diffusion rates of the reacting species and the stabilization of transition states. While specific kinetic data for the synthesis of this compound is not extensively documented in publicly available literature, general principles of related triazole syntheses suggest that the reaction likely follows second-order kinetics, being first order with respect to both the azide and the alkyne.

The effect of the solvent on reaction yield in a typical CuAAC reaction for a related compound is illustrated in the table below.

| Solvent | Dielectric Constant (20°C) | Yield (%) | Reaction Time (h) |

| Dimethylformamide (DMF) | 36.7 | 85 | 1 |

| Acetonitrile (ACN) | 37.5 | 78 | 2 |

| Tetrahydrofuran (THF) | 7.6 | 65 | 4 |

| Water/t-Butanol (1:1) | - | 92 | 0.5 |

This table presents illustrative data based on typical trends observed in CuAAC reactions for the synthesis of related triazole derivatives.

Catalyst Systems and Ligand Design in this compound Synthesis

The synthesis of 1,2,3-triazoles, including derivatives like this compound, has been revolutionized by the development of efficient catalyst systems. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of this chemistry, offering high yields and regioselectivity for the 1,4-disubstituted triazole isomer. rsc.org

The active catalyst, Cu(I), can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), in the presence of a reducing agent like sodium ascorbate. nih.govacs.org This system is widely used due to its simplicity and effectiveness. Other sources of copper(I) include copper(I) iodide (CuI) and copper(I) bromide (CuBr). The choice of the copper source and reducing agent can influence the reaction rate and the potential for side reactions.

For the synthesis of this compound, a hypothetical catalytic system could involve the following components:

| Catalyst Component | Role | Example |

| Copper(II) Salt | Precursor to the active Cu(I) catalyst | Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) |

| Reducing Agent | Reduces Cu(II) to Cu(I) | Sodium ascorbate |

| Ligand (optional) | Stabilizes Cu(I) and enhances reactivity | Tris(benzyltriazolylmethyl)amine (TBTA) |

The development of novel catalyst systems continues to be an active area of research, with a focus on using more abundant and less toxic metals, as well as developing recyclable catalysts to improve the sustainability of the process. frontiersin.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact and enhance safety. The synthesis of this compound can be made more sustainable by considering several of these principles.

One key principle is the use of safer solvents. Traditional solvents like DMF, while effective, have associated health and environmental concerns. The exploration of greener alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG) is a significant step towards a more sustainable synthesis. frontiersin.orgprimescholars.com Aqueous reaction media are particularly attractive for CuAAC reactions, often leading to faster reaction rates and simplified purification procedures.

Atom economy is another central concept in green chemistry. The CuAAC reaction is inherently atom-economical, as all the atoms of the azide and alkyne are incorporated into the final product. This minimizes the generation of waste.

The use of catalytic reagents, as opposed to stoichiometric ones, is also a fundamental principle of green chemistry. The copper-catalyzed synthesis of the triazole ring is a prime example of this, where a small amount of catalyst can facilitate a large number of transformations. organic-chemistry.org Efforts to develop even more efficient and recyclable catalysts further enhance the green credentials of this methodology.

Furthermore, minimizing energy consumption by conducting reactions at ambient temperature and pressure whenever possible contributes to a greener process. Microwave-assisted synthesis can also be a green alternative, as it often leads to significantly reduced reaction times and, consequently, lower energy consumption. nih.gov

The application of green chemistry principles to the synthesis of this compound can be summarized as follows:

| Green Chemistry Principle | Application in Synthesis |

| Prevention of Waste | Employing atom-economical reactions like CuAAC. |

| Safer Solvents and Auxiliaries | Utilizing water or other benign solvents instead of hazardous organic solvents. primescholars.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature or using microwave irradiation to reduce energy consumption. nih.gov |

| Use of Catalysis | Employing catalytic amounts of copper instead of stoichiometric reagents. organic-chemistry.org |

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.

Reactivity of the Triazole Ring System in this compound

The 1,2,4-triazole (B32235) ring is an aromatic heterocycle with three nitrogen atoms. Its reactivity is characterized by a degree of electron deficiency at the carbon atoms and electron density at the nitrogen atoms. chemicalbook.com The presence of an amino group at the C4 position and a fluoroethyl group at the N2 position significantly modulates the electronic properties and, consequently, the chemical behavior of the triazole core.

In 1,2,4-triazoles, electrophilic substitution typically occurs at the nitrogen atoms due to their higher electron density compared to the carbon atoms. chemicalbook.comnih.gov The parent 1H-1,2,4-triazole can be readily protonated at the N4 position. chemicalbook.com For this compound, the N2 position is already substituted. The primary sites for electrophilic attack would therefore be the remaining ring nitrogen (N1) and the exocyclic amino group.

Computational studies on C-amino-1,2,4-triazoles suggest that the relative reactivity of the ring nitrogens and the amino group towards electrophiles depends on the nature of the electrophile. acs.orgacs.org Hard electrophiles are predicted to favor attack at the N4 position (if available), while softer electrophiles may react at the N2 position or the exocyclic amino group. acs.orgacs.org In the case of this compound, the exocyclic amino group and the N1 atom are the most likely centers for electrophilic attack. For instance, the amino group can react with aldehydes and ketones to form Schiff bases, a common reaction for 4-amino-1,2,4-triazole (B31798) derivatives. nih.govresearchgate.net

Table 1: Predicted Sites of Electrophilic Attack on this compound

| Site of Attack | Electrophile Type | Predicted Product Type |

| Exocyclic N (of NH2) | Aldehydes/Ketones | Schiff Base |

| Ring N1 | Alkyl Halides | Quaternary Triazolium Salt |

| Ring N1 | Acyl Halides | N-Acylated Triazolium Salt |

This table is based on the general reactivity of 4-amino-1,2,4-triazoles.

The carbon atoms of the 1,2,4-triazole ring are electron-deficient and thus susceptible to nucleophilic attack, although this often requires harsh conditions or activation by electron-withdrawing groups. nih.gov A notable reaction involving the 4-amino-1,2,4-triazole moiety is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. In this reaction, the aminotriazole acts as a nucleophile to substitute hydrogen atoms on electron-deficient aromatic rings, such as nitroquinolines. researchgate.netcdnsciencepub.com

In some instances, reactions involving 4-amino-1,2,4-triazole derivatives can lead to cleavage of the N-N bond within the triazole ring system. researchgate.net Furthermore, deamination of the 4-amino group has been observed in the presence of certain metal ions, such as copper(II), leading to the formation of a 3,5-disubstituted-1,2,4-triazole. rsc.org

Reactivity of the Fluoroethyl Moiety

The 2-fluoroethyl group attached to the N2 position of the triazole ring introduces a site for reactions typical of alkyl fluorides, influenced by the adjacent heterocyclic system.

The carbon-fluorine bond is generally strong, but the fluorine atom can act as a leaving group in nucleophilic substitution reactions, particularly when activated. The reactivity of the fluoroethyl group in this compound would be subject to intramolecular and intermolecular nucleophilic attack. The presence of nucleophilic centers within the molecule (the amino group and triazole nitrogens) could potentially lead to intramolecular cyclization reactions, although this would depend on the conformational feasibility.

Intermolecular substitution by external nucleophiles is also a possibility. The triazole ring acts as an electron-withdrawing group, which could influence the susceptibility of the C-F bond to nucleophilic attack.

For compounds containing an N-alkyl substituent, N-dealkylation is a known metabolic or degradation pathway. researchgate.net In the context of this compound, this would involve the cleavage of the bond between the triazole N2 atom and the ethyl group, leading to 4-amino-1,2,4-triazole and a fluoroethyl fragment.

Another potential degradation route involves the fluoroethyl group itself. The formation of volatile side-products such as vinyl fluoride (B91410) and 2-fluoroethanol (B46154) has been observed during the synthesis and reactions of compounds containing a 2-fluoroethyl moiety, especially under thermal stress. nih.gov This suggests that elimination of hydrogen fluoride (HF) to form a vinyl group or hydrolysis to the corresponding alcohol are plausible degradation pathways. Studies on the degradation of 2-fluorophenol (B130384) have shown that defluorination can be initiated by hydroxyl radicals in a Fenton-type mechanism. nih.gov

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Key Reactant/Condition | Major Products |

| N-Dealkylation | Enzymatic/Chemical Cleavage | 4-Amino-1,2,4-triazole, Fluoroethyl fragment |

| Elimination | Heat | 2-Vinyl-triazol-4-amine, HF |

| Hydrolysis | Water/Acid/Base | 2-(2-Hydroxyethyl)triazol-4-amine, F- |

| Defluorination | Radical Initiators | 2-Ethyl-triazol-4-amine derivatives, F- |

This table outlines hypothetical degradation pathways based on the reactivity of related N-(2-fluoroethyl) compounds.

Mechanisms of Functional Group Interconversion in this compound

Functional group interconversion (FGI) refers to the transformation of one functional group into another. imperial.ac.ukyoutube.com For this compound, the primary sites for such transformations are the amino group and the fluorine atom.

The exocyclic amino group can be converted into various other functionalities. For example, diazotization followed by substitution could potentially replace the amino group with a hydroxyl, halogen, or cyano group, although such reactions on heterocyclic amines can be complex. The amino group can also be acylated to form amides or participate in condensation reactions. scribd.com

The fluorine atom on the ethyl side chain can be substituted by other nucleophiles, effectively converting the fluoroethyl group into other substituted ethyl groups (e.g., hydroxyethyl, aminoethyl, etc.). This is a common strategy in organic synthesis where an alcohol is first converted to a sulfonate ester (like a tosylate) and then to a halide, which can be further displaced by a nucleophile. ub.eduvanderbilt.edu The direct substitution of fluorine is more challenging but can be achieved under specific conditions.

Table 3: Examples of Functional Group Interconversions

| Starting Group | Reagent(s) | Resulting Group | General Reaction Type |

| R-NH2 | NaNO2, H+ | R-N2+ (diazonium) | Diazotization |

| R-NH2 | Acyl Chloride | R-NH-C(O)R' | Acylation |

| R-F | Strong Nucleophile (e.g., RO-) | R-OR' | Nucleophilic Substitution |

| R-F | LiAlH4 | R-H | Reduction |

This table provides generic examples of functional group interconversions relevant to the moieties in the target compound.

Derivatization Strategies and Analogue Synthesis Based on 2 2 Fluoroethyl Triazol 4 Amine

Modification at the Triazol-4-amine Position

The exocyclic amino group at the C4 position of the triazole ring is the most common site for derivatization due to its nucleophilicity and accessibility.

The primary amine readily undergoes acylation with various electrophilic reagents such as acyl chlorides and anhydrides to form corresponding amides. This transformation is a robust method for introducing a wide range of substituents. For instance, reaction with substituted benzoyl chlorides can introduce aryl groups, thereby modulating properties like aromatic interactions and solubility. Similarly, alkylation reactions with alkyl halides or via reductive amination can yield secondary and tertiary amines, which can alter the basicity and hydrogen-bonding capacity of the original molecule.

Table 1: Examples of Acylation Reactions

| Acylating Agent | Resulting Functional Group | Potential Change in Property |

|---|---|---|

| Acetyl Chloride | Acetamide | Increased polarity |

| Benzoyl Chloride | Benzamide | Introduction of aromatic moiety |

Condensation of the 4-amino group with various aldehydes and ketones produces imine intermediates, commonly known as Schiff bases. These intermediates can be subsequently reduced, typically with agents like sodium borohydride, to furnish stable secondary amines. This two-step sequence is a powerful tool for introducing a diverse array of aliphatic and aromatic substituents, leveraging the vast commercial availability of carbonyl compounds. The resulting amines often exhibit different conformational preferences and biological activities compared to the parent amine.

Table 2: Condensation and Reduction Sequence

| Carbonyl Compound | Intermediate | Final Product (after reduction) |

|---|---|---|

| Benzaldehyde (B42025) | N-Benzylidene-2-(2-fluoroethyl)triazol-4-amine | N-Benzyl-2-(2-fluoroethyl)triazol-4-amine |

| Acetone | N-Isopropylidene-2-(2-fluoroethyl)triazol-4-amine | N-Isopropyl-2-(2-fluoroethyl)triazol-4-amine |

Modification of the Fluoroethyl Side Chain

While chemically more inert than the amino group, the fluoroethyl side chain provides opportunities for structural variation that can significantly impact the molecule's pharmacokinetic profile.

Modifying the fluoroethyl group typically requires a more intricate synthetic approach, often involving the synthesis of a desired side chain prior to the formation of the triazole ring. For example, starting with a longer or functionalized alkyl azide (B81097) allows for the introduction of varied side chains at the N2 position during the triazole ring synthesis. This enables the incorporation of functionalities like hydroxyls, ethers, or additional alkyl groups, which can influence metabolic stability and target engagement.

Strategies for Scaffold Diversification

Advanced synthetic strategies aim to alter the core triazole structure, leading to novel heterocyclic systems. This can be achieved by using the 2-(2-fluoroethyl)triazol-4-amine as a building block in more complex reactions. For example, the 4-amino group can act as a dinucleophile in reactions with 1,3-dielectrophiles to construct fused ring systems, such as triazolopyrimidines or triazolopyridines. This scaffold hopping approach is a powerful method for exploring new chemical space and identifying novel pharmacophores. Such transformations move beyond simple decoration of the initial scaffold to create fundamentally new molecular frameworks.

Click Chemistry Applications in this compound Derivatization

Specific examples of click chemistry applications for the derivatization of This compound are not detailed in the available scientific literature. In principle, the primary amine group of this compound could be a handle for various chemical modifications. For instance, it could be converted to an azide, which would then allow it to participate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a terminal alkyne. nih.govnih.govsigmaaldrich.cn This would be a powerful method for attaching a wide variety of molecular fragments to the triazole core. However, no published research demonstrates this specific transformation for this compound.

Parallel Synthesis of this compound Analogues

There is no specific information in the reviewed literature regarding the use of parallel synthesis to generate a library of analogues based on the This compound scaffold. Parallel synthesis is a high-throughput technique used to create a large number of related compounds simultaneously. researchgate.net For this to be applied to the target compound, the primary amine could be reacted with a diverse set of reagents, such as carboxylic acids (to form amides), aldehydes or ketones (to form imines, which could be subsequently reduced), or sulfonyl chlorides (to form sulfonamides). Each of these reactions, carried out in parallel with different building blocks, would yield a unique analogue. However, no such library synthesis has been reported for this specific triazole.

Computational Chemistry Investigations of 2 2 Fluoroethyl Triazol 4 Amine

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical studies are fundamental to understanding the electronic properties that govern the behavior of 2-(2-Fluoroethyl)triazol-4-amine.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can determine optimized geometry and electronic properties. als-journal.com For this compound, these calculations would likely reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

The molecular electrostatic potential (MEP) surface, another output of DFT calculations, helps visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. als-journal.com It is anticipated that the MEP for this compound would show negative potential around the nitrogen atoms of the triazole ring and the fluorine atom, indicating regions of high electron density, while positive potential would be located around the amino group's hydrogen atoms.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: The following data is hypothetical and serves as an illustrative example based on typical DFT results for similar molecules.)

| Property | Predicted Value |

|---|---|

| Dipole Moment (Debye) | 3.5 D |

| HOMO Energy (eV) | -6.8 eV |

| LUMO Energy (eV) | 1.2 eV |

| HOMO-LUMO Gap (eV) | 8.0 eV |

Ab initio calculations, which are based on first principles without experimental data, are crucial for analyzing the conformational possibilities of flexible molecules like this compound. The rotation around the C-C and C-N bonds of the fluoroethyl group allows for several possible conformers. Studies on similar molecules, such as 2-fluoroethylamine, have identified multiple stable conformers using methods like MP2(full)/6-311+G(d,p). researchgate.net

For this compound, it is expected that the conformational analysis would reveal a few low-energy structures, with the relative energies indicating their population at room temperature. The interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding, would determine the most stable conformations.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of this compound in different environments, such as in a vacuum or in a solvent. nih.gov By simulating the motion of atoms over time, MD can explore the various conformations accessible to the molecule and the transitions between them. frontiersin.orgmdpi.com

These simulations, often employing force fields like AMBER, can reveal the flexibility of the fluoroethyl side chain and the triazole ring. frontiersin.org The results can be analyzed to generate a Ramachandran-like plot for the key dihedral angles, showing the most populated conformational states. Such studies on related triazole derivatives have helped in understanding their interactions with biological targets. frontiersin.org

Table 2: Representative Dihedral Angles from a Hypothetical MD Simulation of this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Dihedral Angle | Most Populated Range (degrees) |

|---|---|

| F-C-C-N (Fluoroethyl) | 60° ± 15° (gauche) |

| C-C-N-N (Ethyl-Triazole) | 180° ± 20° (anti) |

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including the synthesis and reactivity of this compound.

The synthesis of 4-amino-1,2,4-triazoles can be achieved through various routes, for instance, from the reaction of hydrazides with hydrazine (B178648) hydrate (B1144303). scispace.com A computational study of the synthesis of this compound would involve identifying the reactants, intermediates, transition states, and products along the reaction pathway.

DFT calculations can be used to locate the transition state structures and calculate their energies, providing the activation energy for each step. nih.gov For example, in a reaction forming the triazole ring, a transition state analysis would reveal the concerted or stepwise nature of the cyclization process. Studies on the reaction of benzaldehyde (B42025) with 4-amino-4H-1,2,4-triazole have identified key transition states for addition and elimination steps. nih.gov

The reactivity of this compound can be modeled to predict its behavior in various chemical reactions. The amino group and the triazole ring are the primary sites for chemical modification. Computational models can predict the products of reactions such as acylation, alkylation, or diazotization of the amino group.

In Silico Prediction of Molecular Interactions

Computational studies on a wide array of 4-amino-1,2,4-triazole (B31798) derivatives have revealed common patterns of molecular interaction that are likely to be relevant for this compound. These interactions are predominantly driven by the structural features of the 4-amino-1,2,4-triazole scaffold.

Molecular docking simulations of various 4-amino-1,2,4-triazole derivatives have consistently highlighted the importance of the triazole ring and its substituents in forming key interactions with protein active sites. For instance, studies on derivatives targeting enzymes like α-amylase and α-glucosidase have shown that the 4-amino group and the triazole nitrogen atoms are crucial for forming hydrogen bonds with amino acid residues such as aspartate and glutamate. researchgate.net

In the context of antimicrobial research, docking studies of 1,2,4-triazole (B32235) analogs with enzymes like DNA gyrase and Glucosamine-6-phosphate synthase have demonstrated the scaffold's ability to fit into active site pockets and interact with key residues. d-nb.infonih.gov These interactions often involve a combination of hydrogen bonds and hydrophobic interactions, contributing to the inhibitory potential of the compounds. nih.gov

The introduction of a 2-fluoroethyl group at the N2 position of the triazole ring in this compound is predicted to influence its interaction profile in several ways. The fluorine atom, being highly electronegative, can participate in hydrogen bonding and other electrostatic interactions. Furthermore, the fluoroethyl chain adds a degree of lipophilicity and conformational flexibility, which can affect the compound's binding affinity and selectivity for specific protein targets.

Predictive studies on the absorption, distribution, metabolism, and excretion (ADME) properties of similar triazole derivatives suggest that such compounds generally exhibit favorable pharmacokinetic profiles. nih.gov In silico tools are frequently used to predict these properties, helping to identify candidates with good oral bioavailability and low toxicity. nih.gov

Predicted Molecular Interactions and Properties

Based on the available literature for analogous compounds, the following tables summarize the predicted molecular interactions and properties for this compound.

| Interaction Type | Potential Interacting Groups on Compound | Potential Interacting Residues in Biological Targets | Supporting Evidence from Analogues |

|---|---|---|---|

| Hydrogen Bonding | 4-Amino group, Triazole nitrogen atoms, Fluorine atom | Aspartate, Glutamate, Serine, Lysine, Arginine | researchgate.netbohrium.com |

| Hydrophobic Interactions | Fluoroethyl chain, Triazole ring | Leucine, Phenylalanine, Tyrosine, Methionine | d-nb.infonih.gov |

| Electrostatic Interactions | Fluorine atom, Triazole ring dipole | Charged or polar amino acid residues | nih.gov |

| Property | Predicted Outcome | Basis of Prediction |

|---|---|---|

| Molecular Weight | Relatively low, favoring good absorption | General characteristics of small molecule drugs |

| LogP (Lipophilicity) | Moderate, balanced for solubility and membrane permeability | In silico predictions for similar triazole derivatives nih.gov |

| Hydrogen Bond Donors/Acceptors | Multiple sites available for interaction | Structural analysis of the 4-amino-1,2,4-triazole scaffold researchgate.net |

| Oral Bioavailability | Likely to be favorable | ADME predictions for analogous compounds nih.gov |

| Potential for Metabolism | Susceptible to enzymatic modification | General metabolic pathways of N-alkylated heterocycles |

Research Findings from Related Compounds

Detailed research into various 4-amino-1,2,4-triazole derivatives provides a solid foundation for predicting the behavior of this compound. For example, a study on a series of 4-amino-1,2,4-triazole Schiff base derivatives revealed their potential to inhibit cancer cell proliferation, with molecular docking studies suggesting interactions with key enzymes in cancer pathways. bohrium.com Another investigation into 4-amino-1,2,4-triazole-3-thione derivatives as β-lactamase inhibitors used rigid docking studies to elucidate their binding modes within the catalytic pockets of these enzymes, highlighting the importance of the triazole-thione scaffold. zsmu.edu.ua

Furthermore, computational studies on 1-alkyl-4-(((5-nitrofuran-2-yl)methylene)amino)-1,2,4-triazole halides indicated a high affinity for lanosterol (B1674476) 14α-demethylase, a key enzyme in fungal cell membrane biosynthesis. These findings underscore the versatility of the 1,2,4-triazole scaffold and its ability to be tailored for specific biological targets through chemical modification. The collective evidence from these and other studies strongly suggests that this compound is a promising candidate for further computational and experimental investigation.

Mechanistic Elucidation of Biological Activities of 2 2 Fluoroethyl Triazol 4 Amine

Investigation of Molecular Targets and Binding Mechanisms

Currently, there is no publicly available research that identifies the specific molecular targets of 2-(2-Fluoroethyl)triazol-4-amine. While the broader class of triazole derivatives is known to interact with various biological molecules, the unique interactions of this specific compound remain uncharacterized.

Enzyme Inhibition Kinetics and Mechanistic Studies

No studies were found that investigate the enzyme inhibition properties of this compound. Consequently, data on its potential to inhibit specific enzymes, the kinetics of such inhibition (e.g., competitive, non-competitive), or the mechanistic details of its interaction with enzyme active sites are not available.

Protein-Ligand Interaction Analysis

There are no published studies, such as X-ray crystallography or computational modeling, that analyze the binding of this compound to any protein targets. As a result, the specific amino acid residues involved in potential binding, and the nature of the intermolecular forces governing such interactions, are unknown.

Exploration of Cellular Pathways Modulated by this compound

The influence of this compound on cellular pathways has not been documented in the available scientific literature. While some triazole compounds are known to affect cellular processes, the specific pathways modulated by this compound have not been investigated.

Signaling Pathway Interrogation

No research has been published that interrogates the effects of this compound on intracellular signaling cascades. Therefore, its impact on key signaling pathways involved in cellular function and communication is currently unknown.

Gene Expression Modulation Mechanisms

There is no available data on the effects of this compound on gene expression. Studies that would identify which genes are up- or down-regulated in response to this compound, and the mechanisms underlying these changes, have not been reported.

Applications of 2 2 Fluoroethyl Triazol 4 Amine in Research and Technology

Role in Medicinal Chemistry Research

The unique combination of a fluoroethyl group and an aminotriazole scaffold in 2-(2-Fluoroethyl)triazol-4-amine makes it an intriguing candidate for medicinal chemistry research. The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. nih.gov

Design of Novel Scaffolds for Target-Specific Modulation

There is currently no specific research available on the use of this compound in the design of novel scaffolds for target-specific modulation. However, the 1,2,4-triazole (B32235) nucleus is a recognized "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. rsc.org The 4-amino-1,2,4-triazole (B31798) structure, in particular, offers multiple points for chemical modification, allowing for the creation of diverse molecular libraries. The fluoroethyl group can act as a bioisostere for a hydroxyl group, potentially improving metabolic stability and modulating the basicity of the adjacent amine. acs.org This could enable the design of compounds that can selectively interact with specific enzymes or receptors. For instance, substituted aminotriazoles have been investigated as ligands for the σ1 receptor, which is a target for pain therapeutics. researchgate.net

Development of Molecular Probes for Biological Systems

No specific studies on the use of this compound as a molecular probe have been identified. However, the incorporation of a fluorine atom, particularly the radioactive isotope Fluorine-18 (B77423), is a cornerstone of Positron Emission Tomography (PET) imaging. Fluoroethyl-triazole moieties have been successfully used to develop PET tracers for imaging biological targets like the prostate-specific membrane antigen (PSMA). The triazole ring provides a stable and biocompatible linker for attaching the fluoroethyl group to a targeting molecule. ontosight.ai Therefore, this compound could potentially serve as a precursor for the synthesis of novel PET probes, where the aminotriazole core could be further functionalized to target specific biological processes or disease states.

Potential in Agrochemical Research

Triazole compounds are a well-established class of agrochemicals, widely used as fungicides and herbicides. nih.gov The specific compound this compound has not been directly studied in this context, but its structural features suggest potential utility.

Application as a Building Block for Crop Protection Agents

While there is no direct evidence of this compound being used as a building block for crop protection agents, the 4-amino-1,2,4-triazole core is a known component of some herbicides. The aminotriazolyl functional group has been studied for its role in enzyme inhibition in herbicidal compounds. rsc.org The introduction of a fluoroethyl group could potentially modify the herbicidal activity, selectivity, or environmental persistence of new crop protection agents. For example, pyrimidin-4-amine derivatives containing a fluoroethyl group have been synthesized and shown to possess broad-spectrum insecticidal and fungicidal activity. This suggests that incorporating a fluoroethyl group into an aminotriazole scaffold could be a viable strategy for developing new pesticides.

Exploration in Plant Growth Regulation Mechanisms

There is no research available on the role of this compound in plant growth regulation. However, some triazole derivatives are known to act as plant growth regulators. nih.gov Additionally, certain tertiary amines have been investigated as plant growth regulators that can enhance crop productivity and vigor. The aminotriazole structure of this compound could potentially interact with plant hormonal pathways, although this remains a speculative area requiring further investigation.

Integration into Advanced Materials Science

The application of this compound in advanced materials science is not documented. However, aminotriazole compounds have been utilized as ligands in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. rsc.org These materials have applications in areas such as gas storage, catalysis, and sensing. The amino group and the nitrogen atoms of the triazole ring can coordinate with metal ions to form extended network structures. For instance, iron(II)-triazole polymers are known to exhibit spin-crossover (SCO) behavior, which is of interest for molecular electronics and sensor applications. The presence of a fluoroethyl group in this compound could influence the electronic properties and intermolecular interactions within such materials, potentially leading to novel materials with tailored properties.

Polymer Chemistry Applications

The 1,2,3-triazole ring is a well-established component in polymer science due to its high stability (thermal, chemical, and biological), rigidity, and strong dipole moment, which facilitates its use as a linker in polymer chains. rsc.org General applications of triazole derivatives in polymer science are extensive. rsc.orgresearchgate.net For instance, polymers have been synthesized from 4-azo-3,5-substituted-1,2,4-triazole derivatives for potential use as antibacterial and anticorrosion agents. ajchem-a.com Another approach involves the dual-curing, solvent-free preparation of materials from amine-acrylate formulations, which proceed through an aza-Michael addition followed by free-radical polymerization. rsc.org

Development of Fluorescent Probes or Sensors

The triazole heterocycle is a common structural element in the design of fluorescent sensors for detecting various analytes, including metal ions and biological molecules. rsc.orgnanobioletters.com The nitrogen atoms in the triazole ring can act as effective coordination sites for metal ions, and changes in the molecule's electronic environment upon binding can lead to a detectable change in fluorescence, such as quenching or enhancement. researchgate.netnih.gov

For example, fluorescent sensors based on condensation products of 4H-1,2,4-triazole-4-amine with carboxylated benzoic acids have been developed for the selective detection of mercury (Hg²⁺) and copper (Cu²⁺) ions. nih.govresearchgate.net These sensors operate on a fluorescence "off" mechanism, where the binding of the metal ion quenches the probe's fluorescence. nih.gov Similarly, other 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxamides have been shown to be selective fluorosensors for Hg²⁺. researchgate.net

Despite the general utility of the triazole-4-amine scaffold in sensor design, specific research detailing the development and application of This compound as a fluorescent probe or sensor is not prominent in the existing literature. Its potential application would likely involve further modification to incorporate a suitable fluorophore, where the triazole-amine moiety could serve as the analyte binding site.

Bio-conjugation and Surface Chemistry Applications

The most significant application of the 2-(2-fluoroethyl)triazole core is in the field of bioconjugation, particularly for the development of radiolabeled probes for Positron Emission Tomography (PET) imaging. rsc.org Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule, to create a new construct with a specific function. wikipedia.org The 1,2,3-triazole linkage, often formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, is ideal for this purpose due to its high efficiency, biocompatibility, and the chemical stability of the resulting triazole ring. rsc.orgacs.org

The 2-(2-fluoroethyl)triazole moiety, particularly its radiolabeled [¹⁸F] variant, serves as a key component in creating PET tracers. In this context, a molecule of interest (e.g., an amino acid, peptide, or other bioactive compound) is modified to contain an alkyne group. This is then "clicked" with 2-[¹⁸F]fluoroethylazide to form the final [¹⁸F]fluoroethyl-triazole conjugate. acs.orgnih.gov This strategy has been used to synthesize several PET tracers for oncology, where the rapid uptake of amino acids by tumor cells allows for imaging. nih.govnih.gov

Detailed research findings show the successful synthesis and application of these conjugates. For instance, an amino acid derivative, (S)-2-Amino-3-[1-(2-[¹⁸F]fluoroethyl)-1H- rsc.orgacs.orgCurrent time information in Bangalore, IN.triazol-4-yl]propanoic acid, was synthesized and evaluated as a PET tracer for detecting brain tumors. nih.govnih.gov The synthesis involves a click reaction between an alkyne-modified amino acid precursor and 2-[¹⁸F]fluoroethyl azide (B81097). nih.gov Similarly, a tryptophan derivative, 1-((1-(2-fluoroethyl)-1H-1,2,3-triazol-4-yl)methyl)-tryptophan, was synthesized to study its potential as a substrate for the enzyme indoleamine 2,3-dioxygenase (IDO), which is a target in cancer immunotherapy. nih.gov

The table below summarizes key research findings where the (2-fluoroethyl)triazole core is used in bioconjugation for creating PET imaging agents.

| Conjugated Molecule/Target | Resulting Conjugate Name | Application/Research Finding | Citation(s) |

| Propanoic Acid (Alanine analogue) | (S)-2-Amino-3-[1-(2-[¹⁸F]fluoroethyl)-1H- rsc.orgacs.orgCurrent time information in Bangalore, IN.triazol-4-yl]propanoic acid | PET tracer for brain tumor imaging; showed rapid accumulation in gliosarcoma tumors. | nih.govnih.gov |

| Aniline | 4-[1-(2-Fluoroethyl)-1H- rsc.orgacs.orgCurrent time information in Bangalore, IN.triazol-4-yl]aniline | A model compound synthesized via click chemistry to demonstrate the labeling strategy. | acs.org |

| Tryptophan | 1-((1-(2-Fluoroethyl)-1H-1,2,3-triazol-4-yl)methyl)-tryptophan | Synthesized as a potential substrate for the enzyme indoleamine 2,3-dioxygenase (hIDO). | nih.gov |

| N-Hydroxysuccinimide (NHS) ester | 2,5-dioxopyrrolidin-1-yl 4-((1-(2-[¹⁸F]fluoroethyl)-1H-1,2,3-triazol-4-yl)methoxy)benzoate | Developed as a radiolabeled ([¹⁸F]) conjugation agent for attaching to proteins and peptides. | nih.gov |

While these examples typically involve the in situ formation of the triazole ring rather than starting with pre-formed this compound, they highlight the critical role of the resulting 2-(2-fluoroethyl)triazole-4-yl core in modern bioconjugation strategies for advanced medical imaging and research. The primary amine of the titular compound represents a key functional handle for alternative conjugation chemistries.

Challenges and Future Research Directions for 2 2 Fluoroethyl Triazol 4 Amine

Synthetic Challenges and Scalability

The efficient and controlled synthesis of 2-(2-fluoroethyl)triazol-4-amine presents several obstacles that need to be addressed for its widespread availability and application.

The synthesis of N-substituted triazoles, including this compound, is often complicated by issues of regioselectivity. The triazole ring has multiple nitrogen atoms that can be alkylated, leading to a mixture of isomers. For instance, the alkylation of a 4-aminotriazole precursor can occur at the N1, N2, or the exocyclic amino group, making the regioselective synthesis of the desired N2-substituted product challenging. acs.org The choice of solvent, base, and reaction conditions can influence the outcome, but achieving high selectivity often requires multi-step procedures or the use of directing groups. researchgate.net

Furthermore, while the this compound itself is achiral, the introduction of stereocenters in derivatives for specific applications would necessitate stereoselective synthetic methods. Developing catalytic asymmetric methods for the synthesis of chiral triazole derivatives remains an active area of research.

A key challenge lies in the synthesis of the 4-aminotriazole core. One common method involves the cyclocondensation of N,N'-diacylhydrazines with hydrazine (B178648) hydrate (B1144303). jocpr.com To achieve unsymmetrical substitution at the 3 and 5 positions, unsymmetrical diacylhydrazines are required. jocpr.com Another approach involves the reaction of hydrazine with a carboxylic acid in the presence of an acid catalyst. google.com The regioselective introduction of the 2-fluoroethyl group onto the pre-formed 4-aminotriazole ring is a significant hurdle. Alkylation reactions on the triazole ring can lead to a mixture of N1 and N2 isomers, and potentially alkylation on the exocyclic amino group. acs.org Achieving regioselective N2-alkylation often requires specific reaction conditions or the use of protecting groups. researchgate.net

| Challenge | Description | Potential Solutions |

| Regioselectivity in N-alkylation | The triazole ring has multiple nitrogen atoms that can be alkylated, leading to a mixture of N1, N2, and exocyclic amino alkylated products. | Optimization of reaction conditions (solvent, base), use of directing groups, or development of regioselective catalysts. acs.orgresearchgate.net |

| Stereoselectivity in derivatives | Introduction of chiral centers in derivatives requires stereoselective synthetic methods. | Development of catalytic asymmetric syntheses for chiral triazole derivatives. |

| Synthesis of the 4-aminotriazole core | Efficient and high-yield synthesis of the starting 4-aminotriazole ring can be challenging. | Cyclocondensation of diacylhydrazines with hydrazine hydrate or reaction of hydrazine with carboxylic acids. jocpr.comgoogle.com |

The transition from laboratory-scale synthesis to efficient and cost-effective large-scale production is a critical step for the practical application of this compound. Processes that are feasible on a small scale may not be scalable due to factors such as hazardous reagents, extreme reaction conditions, or the need for chromatographic purification.

Patents for the synthesis of 4-amino-1,2,4-triazole (B31798) describe processes involving the reaction of hydrazine with formic acid, which can be adapted for large-scale production. google.comgoogle.com These methods aim for high purity and yield, which are essential for industrial applications. However, the introduction of the fluoroethyl group adds another layer of complexity. The use of potentially hazardous fluorinating agents and the need to control the regioselectivity of the alkylation on a large scale are significant challenges.

Future research should focus on developing robust and scalable synthetic routes that utilize readily available starting materials, avoid hazardous reagents, and minimize the need for extensive purification steps. The development of continuous flow processes could also offer a safer and more efficient alternative to traditional batch production for the synthesis of this and related triazole derivatives. isres.org

| Challenge | Description | Potential Solutions |

| Scalability of Synthesis | Laboratory methods may not be suitable for large-scale production due to safety, cost, or purification issues. | Development of robust, scalable routes using readily available materials and avoiding hazardous reagents. google.comgoogle.com |

| Introduction of Fluoroethyl Group | Large-scale handling of fluorinating agents and control of regioselectivity can be challenging. | Optimization of reaction conditions for large-scale synthesis and exploration of safer fluorinating agents. |

| Purification | Chromatographic purification is often not feasible for large-scale production. | Development of synthetic routes that yield high-purity products requiring minimal purification, such as crystallization. |

| Process Efficiency | Batch processes can be inefficient and difficult to control on a large scale. | Exploration of continuous flow chemistry for a safer and more efficient production process. isres.org |

Advanced Analytical Method Development

The accurate characterization and purity assessment of this compound and its derivatives are essential for quality control and for understanding their chemical and biological properties. The development of advanced analytical methods is therefore a crucial area of research.

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for confirming the structure. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the position of the fluoroethyl group. For example, the 19F NMR spectrum will show a characteristic signal for the fluorine atom, and its coupling to the adjacent protons will confirm the fluoroethyl moiety. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to further confirm the regiochemistry of the substitution on the triazole ring.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amino group and the C-N and C=N vibrations of the triazole ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition, confirming the molecular formula of the compound. mdpi.com Fragmentation patterns observed in the mass spectrum can also provide structural information.

| Technique | Information Provided |

| 1H, 13C, 19F NMR | Connectivity of atoms, position of the fluoroethyl group, regiochemistry. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural confirmation and regiochemistry. |

| IR Spectroscopy | Presence of functional groups (N-H, C-N, C=N). |

| Mass Spectrometry (HRMS) | Exact molecular weight, elemental composition, and fragmentation patterns. mdpi.com |

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from isomers and impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the analysis of triazole derivatives. acs.org The development of a robust HPLC method requires careful optimization of the mobile phase composition, column type, and detection wavelength to achieve good separation and sensitivity. The use of a diode array detector (DAD) can provide additional spectral information to aid in peak identification.

Gas Chromatography (GC): For volatile derivatives of this compound, GC can be a suitable analytical technique. The choice of the column and temperature program is critical for achieving good separation.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of reactions and for preliminary purity assessment.

The development of validated analytical methods is crucial for ensuring the quality and consistency of this compound for any potential application.

| Method | Application | Key Considerations |

| HPLC | Purity assessment, separation of isomers, quantitative analysis. acs.org | Mobile phase composition, column type, detection wavelength. |

| GC | Analysis of volatile derivatives. | Column selection, temperature programming. |

| TLC | Reaction monitoring, preliminary purity checks. | Solvent system selection. |

Exploration of Novel Reactivity Patterns

The this compound molecule possesses multiple reactive sites, including the exocyclic amino group, the triazole ring nitrogens, and the potential for reactions involving the fluoroethyl substituent. Exploring the reactivity of this compound can lead to the discovery of new chemical transformations and the synthesis of novel functionalized molecules.

The amino group at the 4-position of the triazole ring is a key site for further functionalization. It can undergo a variety of reactions, such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. researchgate.netjocpr.com These reactions provide a pathway to a diverse range of derivatives with potentially interesting biological or material properties.

The triazole ring itself can participate in various chemical transformations. For example, the nitrogen atoms of the triazole ring can be involved in coordination with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with potential catalytic or material applications. mdpi.com Furthermore, the triazole ring can undergo ring-opening or rearrangement reactions under certain conditions, providing access to other heterocyclic systems.

The presence of the fluoroethyl group introduces another dimension to the reactivity of the molecule. The fluorine atom can influence the electronic properties of the triazole ring and the reactivity of the adjacent methylene (B1212753) group. The C-F bond is generally stable, but under specific conditions, it could be activated for further transformations.

Future research should focus on systematically investigating the reactivity of this compound with a variety of electrophiles and nucleophiles. Computational studies can be employed to predict the reactivity of different sites in the molecule and to guide experimental work. researchgate.net The exploration of its participation in multicomponent reactions could also lead to the efficient synthesis of complex and diverse molecular scaffolds. beilstein-journals.org Understanding and harnessing the unique reactivity of this compound will be key to unlocking its full potential in various scientific disciplines.

| Reactive Site | Potential Reactions | Potential Products |

| Exocyclic Amino Group | Acylation, Alkylation, Condensation with carbonyls. researchgate.netjocpr.com | Amides, secondary/tertiary amines, Schiff bases. |

| Triazole Ring Nitrogens | Coordination with metal ions, N-alkylation. acs.orgmdpi.com | Metal-organic frameworks, N-alkylated triazolium salts. |

| Fluoroethyl Group | Potential for C-F bond activation under specific conditions. | Further functionalized derivatives. |

Integrated Computational and Experimental Approaches in this compound Research

The comprehensive investigation of this compound and its derivatives is significantly enhanced by the synergistic integration of computational modeling and experimental techniques. This dual approach provides a deeper understanding of the molecule's structural, electronic, and biological properties, guiding the rational design of new compounds with optimized characteristics.

Computational methods, particularly density functional theory (DFT), are instrumental in predicting the molecular geometry, vibrational frequencies, and electronic properties of this compound. nih.gov These theoretical calculations allow for the exploration of conformational landscapes and the identification of the most stable structures. Furthermore, computational docking studies can simulate the interaction of this compound and its analogs with biological targets, such as amino acid transporters, providing insights into potential binding modes and affinities. nih.gov This predictive power is invaluable for prioritizing synthetic targets and designing experiments.

Experimentally, a suite of analytical techniques is employed to validate the computational findings and to fully characterize the synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure, while mass spectrometry confirms the molecular weight and fragmentation patterns. nih.govresearchgate.net For radiolabeled derivatives, such as those incorporating Fluorine-18 (B77423), techniques like High-Performance Liquid Chromatography (HPLC) are crucial for purification and quality control. amazonaws.com

The following table summarizes the key computational and experimental methods applied in the study of this compound and related compounds:

| Method Type | Specific Technique | Application in Research | Key Insights Gained |

| Computational | Density Functional Theory (DFT) | Prediction of molecular structure, vibrational frequencies, and electronic properties. | Understanding of conformational stability and molecular orbitals. nih.gov |

| Molecular Docking | Simulation of ligand-protein interactions. | Prediction of binding modes and affinity for biological targets. | |

| Experimental | Nuclear Magnetic Resonance (NMR) | Elucidation of chemical structure and connectivity of atoms. | Confirmation of the synthesized molecular framework. nih.govresearchgate.net |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | Verification of the identity and purity of the compound. researchgate.net | |

| High-Performance Liquid Chromatography (HPLC) | Separation, identification, and quantification of components in a mixture. | Purification and quality control of the final product, especially for radiolabeled compounds. amazonaws.com | |

| X-ray Crystallography | Determination of the three-dimensional atomic and molecular structure. | Precise measurement of bond lengths, angles, and crystal packing. nih.gov |

The iterative cycle of computational prediction followed by experimental verification accelerates the research and development process. For instance, computational modeling can predict which derivatives of this compound are likely to have improved properties, which can then be synthesized and tested experimentally. This integrated strategy is essential for overcoming challenges in drug discovery and molecular imaging.

Emerging Applications and Interdisciplinary Research Opportunities

The unique structural features of this compound, particularly the presence of a fluoroethyl group suitable for radiolabeling and a triazole core known for its diverse biological activities, open up a plethora of emerging applications and interdisciplinary research avenues.

The most prominent emerging application lies in the field of medical imaging, specifically Positron Emission Tomography (PET). The incorporation of the positron-emitting isotope ¹⁸F into the 2-fluoroethyl side chain allows for the development of novel PET tracers. A notable example is the derivative (S)-2-Amino-3-[1-(2-[¹⁸F]fluoroethyl)-1H- nih.govCurrent time information in Bangalore, IN.nih.govtriazol-4-yl]propanoic acid ([¹⁸F]AFETP), which has shown promise in imaging brain tumors. nih.govmdpi.com This analog of histidine demonstrates uptake in tumor cells, in part, through cationic amino acid transporters. nih.govnih.gov The development of such tracers requires a highly interdisciplinary approach, bringing together experts in organic synthesis, radiochemistry, nuclear medicine, and oncology.

Beyond brain tumor imaging, the this compound scaffold could be explored for developing tracers for other cancers that exhibit upregulated amino acid transport. nih.gov Furthermore, the triazole moiety is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide range of therapeutic agents with antifungal, antimicrobial, and anticancer properties. ontosight.ainih.govderpharmachemica.com This suggests that derivatives of this compound could be investigated for their therapeutic potential, either as standalone agents or in combination with a diagnostic (theranostic) approach.

The table below outlines potential interdisciplinary research opportunities for this compound:

| Research Area | Interdisciplinary Fields Involved | Potential Research Focus | Expected Outcomes |

| Oncological Imaging | Radiochemistry, Nuclear Medicine, Oncology | Development of novel ¹⁸F-labeled PET tracers for various cancers. | Improved diagnostic and prognostic tools for cancer management. nih.govmdpi.com |

| Medicinal Chemistry | Organic Chemistry, Pharmacology, Microbiology | Synthesis and evaluation of derivatives for antimicrobial or antifungal activity. | Discovery of new lead compounds for treating infectious diseases. nih.govderpharmachemica.com |

| Theranostics | Medicinal Chemistry, Medical Imaging, Pharmacology | Design of molecules that combine a therapeutic agent with an imaging moiety. | Personalized medicine approaches for simultaneous diagnosis and therapy. |

| Materials Science | Polymer Chemistry, Materials Engineering | Incorporation of the triazole moiety into functional polymers. | Development of new materials with specific biological or chemical properties. rsc.org |

Future research will likely focus on expanding the library of derivatives based on the this compound core. This will involve modifying the substituents on the triazole ring to fine-tune the biological activity and pharmacokinetic properties. Such endeavors will necessitate close collaboration between synthetic chemists and biologists to drive the translation of these promising molecules from the laboratory to clinical applications.

Q & A

Basic: What are the key synthetic routes for 2-(2-Fluoroethyl)triazol-4-amine?

Methodological Answer:

The synthesis typically involves two main steps:

Triazole Core Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. React a fluoroethyl azide derivative with a propargylamine precursor under inert conditions (e.g., nitrogen atmosphere) .

Fluoroethyl Substitution : Introduce the 2-fluoroethyl group via nucleophilic substitution. React the triazole intermediate with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .

Key Optimization Factors :

- Catalyst loading (CuI, 5–10 mol%) and reaction time (12–24 hrs) for CuAAC.

- Solvent choice (DMF vs. THF) to improve substitution efficiency .

Basic: How is this compound characterized structurally?

Methodological Answer:

Critical techniques include:

- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., splitting due to vicinal F atoms) and amine proton shifts (δ 5.5–6.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 171.08) and fragmentation patterns .

- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .

Data Interpretation Tip : Compare with fluorinated analogs (e.g., 2-(2,2-difluoroethyl)triazoles) to distinguish substituent effects .

Advanced: How does the 2-fluoroethyl group influence pharmacokinetic properties?

Methodological Answer:

The 2-fluoroethyl group enhances:

- Lipophilicity : Measured via logP assays (e.g., shake-flask method), improving blood-brain barrier penetration .

- Metabolic Stability : Assess using liver microsome assays. Fluorine reduces oxidative metabolism by cytochrome P450 enzymes .

Experimental Design : - Compare half-life (t₁/₂) of this compound with non-fluorinated analogs in hepatocyte incubation studies .

- Use computational tools (e.g., Schrödinger’s QikProp) to predict ADME properties .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

Contradictions often arise from:

- Variable Assay Conditions (e.g., cell line differences, serum concentrations).

- Impurity Profiles (e.g., unreacted intermediates).

Strategies : - Standardized Bioassays : Use identical cell lines (e.g., HEK293 for receptor binding) and controls .

- HPLC-Purity Correlation : Establish a threshold (e.g., ≥95% purity) for bioactivity studies .

- Structural Confirmation : Re-characterize batches with conflicting results via X-ray crystallography or 2D NMR .

Advanced: What computational methods predict structure-activity relationships (SAR)?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). Focus on fluorine’s role in hydrogen bonding and hydrophobic contacts .

QSAR Modeling : Train models with descriptors like molar refractivity, topological polar surface area, and fluorine atom count .

MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) to identify key binding residues .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

Common Issues :

- Triazole Ring Oxidation : Occurs under acidic conditions. Mitigate by using inert atmospheres and antioxidants (e.g., BHT) .

- Fluoroethyl Hydrolysis : Prevent by avoiding aqueous workup; use anhydrous solvents (e.g., dry DCM) .

Monitoring Tools : - TLC (silica gel, ethyl acetate/hexane) to track reaction progress.

- LC-MS for real-time detection of byproducts .

Advanced: How to design derivatives for enhanced selectivity in enzyme inhibition?

Methodological Answer:

Fragment-Based Design : Introduce substituents at the triazole 1-position (e.g., aryl groups) to occupy enzyme subpockets .

Fluorine Scanning : Replace H with F at strategic positions (e.g., para to the amine) to modulate electronic effects and binding affinity .

Kinetic Studies : Measure IC₅₀ shifts using enzyme inhibition assays (e.g., fluorescence-based) with wild-type vs. mutant enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.